molecular formula C10H13NO3 B14131136 Methyl N-[(4-methoxyphenyl)methyl]carbamate CAS No. 121825-91-0

Methyl N-[(4-methoxyphenyl)methyl]carbamate

Cat. No.: B14131136
CAS No.: 121825-91-0
M. Wt: 195.21 g/mol
InChI Key: TVULVQOQHRUOIQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[(4-methoxyphenyl)methyl]carbamate can be achieved through a modified Hofmann rearrangement reaction. The procedure involves the reaction of p-methoxybenzamide with N-bromosuccinimide (NBS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol. The reaction mixture is heated at reflux, followed by purification through flash column chromatography and recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl N-[(4-methoxyphenyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group into other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl N-[(4-methoxyphenyl)methyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-[(4-methoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biological pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

  • Methyl N-(4-methoxyphenyl)carbamate
  • Methyl N-(4-nitrophenyl)carbamate
  • Methyl N-(pyridin-2-yl)carbamate

Comparison: Methyl N-[(4-methoxyphenyl)methyl]carbamate is unique due to its specific methoxyphenyl moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction with biological targets, making it valuable for specific applications in research and industry .

Properties

CAS No.

121825-91-0

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl N-[(4-methoxyphenyl)methyl]carbamate

InChI

InChI=1S/C10H13NO3/c1-13-9-5-3-8(4-6-9)7-11-10(12)14-2/h3-6H,7H2,1-2H3,(H,11,12)

InChI Key

TVULVQOQHRUOIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)OC

Origin of Product

United States

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